

Potential biological activity of 2-(2,6-Dimethylphenoxy)ethanamine

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Compound of Interest

Compound Name:	2-(2,6-Dimethylphenoxy)ethanamine
CAS No.:	1749-46-8
Cat. No.:	B161086

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An In-Depth Technical Guide to the Potential Biological Activity of **2-(2,6-Dimethylphenoxy)ethanamine**

Executive Summary

This document provides a comprehensive technical framework for the preliminary investigation of the biological activity of **2-(2,6-Dimethylphenoxy)ethanamine** (CAS No: 1749-46-8). The phenoxyethylamine scaffold is recognized as a privileged structure in medicinal chemistry, with various derivatives exhibiting significant pharmacological effects, including interactions with adrenergic and dopaminergic receptors.[1] This guide, intended for researchers and drug development professionals, outlines a logical, multi-tiered strategy for characterizing this specific compound. We will proceed from fundamental physicochemical and safety profiling to a cascade of in vitro assays designed to first establish a viable concentration range through cytotoxicity testing, then identify primary molecular targets via receptor binding assays, and finally elucidate the functional consequences of these interactions. The protocols detailed herein are designed to be self-validating, providing a robust foundation for go/no-go decision-making in early-stage drug discovery.

Introduction & Rationale

The compound **2-(2,6-Dimethylphenoxy)ethanamine** belongs to the phenoxyethylamine class of molecules. This structural family is of significant interest in pharmaceutical research due to its presence in numerous bioactive agents.[1] For instance, derivatives have been developed as selective agonists for dopamine D₂ receptors and antagonists for α_1 D adrenoceptors.[1] Furthermore, the related compound 2-(2-Methoxyphenoxy)ethylamine serves as a key intermediate in the synthesis of the beta-receptor blocker Carvedilol, a widely used treatment for hypertension and congestive heart failure.[2]

The specific structure of **2-(2,6-Dimethylphenoxy)ethanamine**, featuring methyl groups at positions 2 and 6 of the phenyl ring, presents a unique subject for investigation. These substitutions may sterically influence receptor binding, alter metabolic stability, or modulate the compound's pharmacokinetic profile compared to other phenoxyethylamine analogs. This guide proposes a systematic approach to explore its potential biological activities, with a primary hypothesis centered on interactions with the adrenergic and dopaminergic systems, given the precedent set by its structural relatives.

Physicochemical Properties & Safety Profile

A thorough understanding of the compound's basic properties and handling requirements is a mandatory prerequisite for any experimental work.

Properties Summary

The known physicochemical properties of **2-(2,6-Dimethylphenoxy)ethanamine** are summarized below.

Property	Value	Source
CAS Number	1749-46-8	
Molecular Formula	C ₁₀ H ₁₅ NO	
Molecular Weight	165.23 g/mol	
Physical Form	Solid	
SMILES	<chem>NCCOc1c(cccc1C)C</chem>	
InChI Key	OJWIDJMWYOGNJU- UHFFFAOYSA-N	

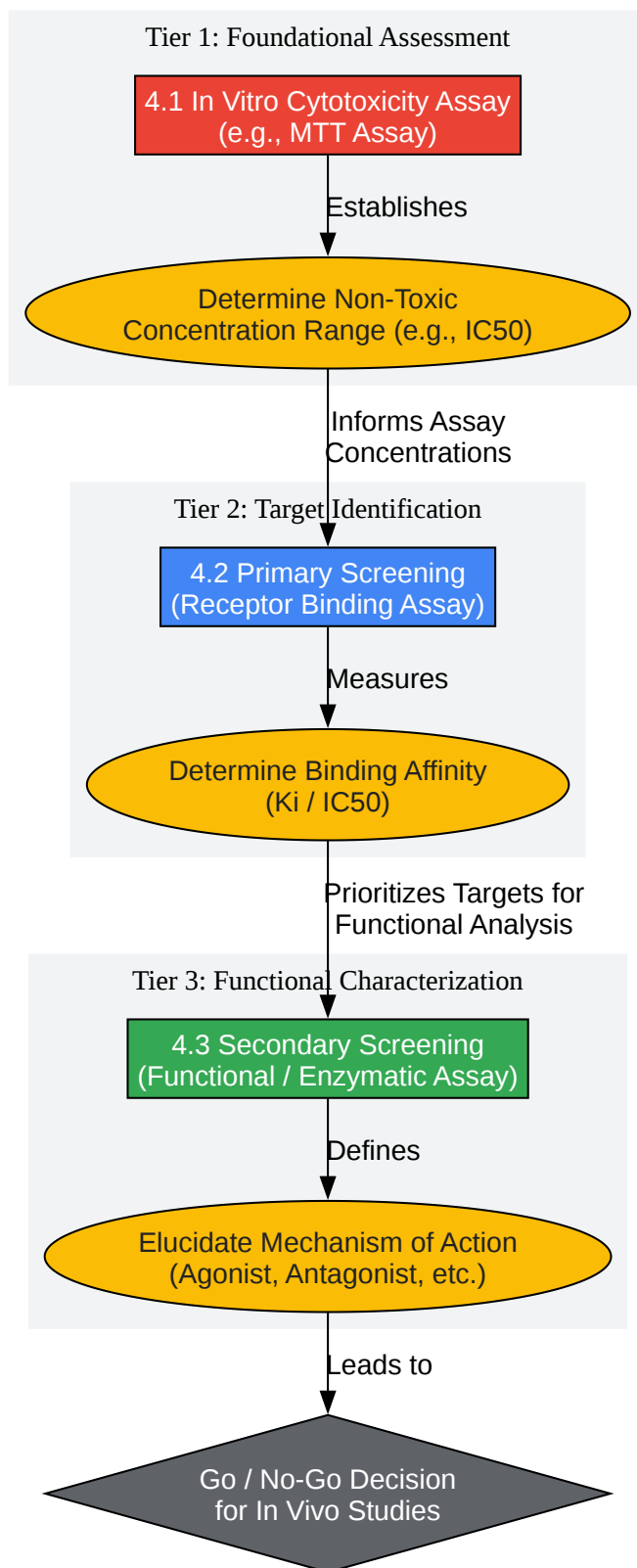
Safety & Handling

Safety is the paramount consideration when handling any novel chemical entity.

- **Hazard Classification:** The compound is classified under GHS05 and is associated with the hazard statement H318, indicating it causes serious eye damage.
- **Personal Protective Equipment (PPE):** Due to the risk of severe eye damage, appropriate eye protection (safety goggles, face shield) is mandatory. Standard laboratory PPE, including gloves and a lab coat, must also be worn.
- **Handling Precautions:** Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation. Avoid all direct contact with skin and eyes. The parent compound, 2,6-Dimethylphenol, is highly toxic and corrosive, causing damage to mucous membranes, the respiratory tract, and skin.^[3] Related phenoxyethylamine compounds are also known to cause severe skin burns and eye damage.^{[1][4][5]}
- **Storage:** Store in a well-sealed container in a cool, dry place. It is classified as a combustible solid.

A Systematic Framework for Biological Activity Screening

To efficiently and logically assess the potential of **2-(2,6-Dimethylphenoxy)ethanamine**, a tiered experimental approach is proposed. This workflow ensures that foundational data on cytotoxicity informs the design of more complex and resource-intensive binding and functional assays.



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Caption: A tiered workflow for biological screening.

Experimental Protocols

The following sections provide detailed, self-validating protocols for each tier of the screening process.

Tier 1: In Vitro Cytotoxicity Assay (MTT Assay)

Causality: Before assessing specific biological activities, it is crucial to determine the concentrations at which the compound is toxic to cells.[6][7] This prevents misinterpretation of data in subsequent assays where a decrease in signal could be due to cell death rather than a specific inhibitory effect. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

Protocol: MTT Cytotoxicity Assay

- Cell Culture:
 - Select a relevant cell line (e.g., HEK293 for general toxicity, or a neuronal cell line like SH-SY5Y if neuroactivity is the primary hypothesis).
 - Culture cells in appropriate media and conditions until they reach ~80% confluency.
- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of media.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **2-(2,6-Dimethylphenoxy)ethanamine** in a suitable solvent (e.g., DMSO).
 - Perform a serial dilution to create a range of concentrations (e.g., 0.1 μ M to 100 μ M). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically

≤0.5%).

- Add 100 µL of media containing the test compound concentrations to the appropriate wells. Include "cells only" (vehicle control) and "media only" (blank) controls.
- Incubate for 24-72 hours.
- MTT Addition & Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
 - Add 20 µL of the MTT solution to each well.
 - Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization & Measurement:
 - Carefully remove the media from each well.
 - Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank wells from all other wells.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
 - Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

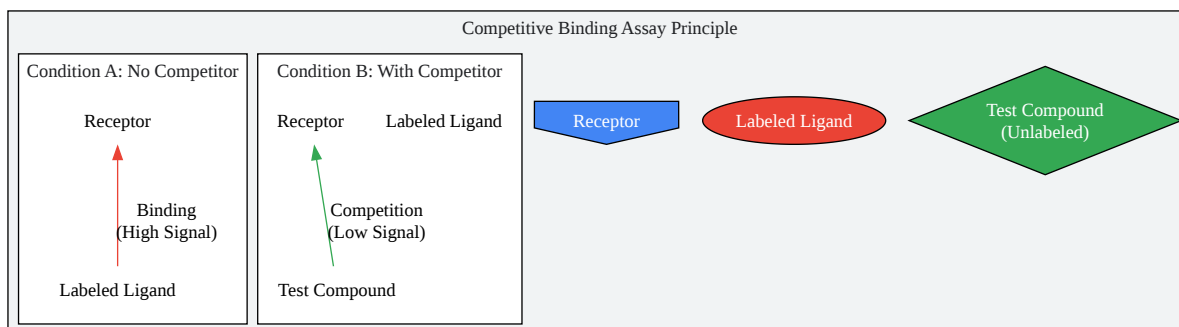
Tier 2: Primary Screening (Competitive Receptor Binding Assay)

Causality: Based on the activities of structurally related molecules, a primary hypothesis is that **2-(2,6-Dimethylphenoxy)ethanamine** may bind to adrenergic or dopaminergic receptors.[1] A competitive binding assay is the most direct method to test this.[9] It measures the ability of our test compound to displace a known, radio-labeled or fluorescently-labeled ligand from its receptor, thereby determining the test compound's binding affinity (K_i).[10][11]

Protocol: Radioligand Receptor Binding Assay

- Reagent Preparation:
 - Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
 - Receptor Source: Use commercially available membranes from cells overexpressing the target receptor (e.g., α_1 -adrenergic receptor). Thaw on ice immediately before use and dilute to the desired concentration in assay buffer.
 - Radioligand: Select a high-affinity radioligand for the target receptor (e.g., [³H]-Prazosin for the α_1 -adrenergic receptor). Dilute to a working concentration (typically at its K_d value) in assay buffer.
 - Test Compound: Prepare serial dilutions of **2-(2,6-Dimethylphenoxy)ethanamine** as described in the cytotoxicity protocol.
 - Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 μ M Phentolamine).
- Assay Procedure:
 - In a 96-well plate, combine the following in triplicate:
 - Total Binding: 50 μ L Assay Buffer + 50 μ L Radioligand + 50 μ L Receptor Membranes.
 - Non-specific Binding (NSB): 50 μ L NSB Control + 50 μ L Radioligand + 50 μ L Receptor Membranes.

- Test Compound: 50 μ L Test Compound Dilution + 50 μ L Radioligand + 50 μ L Receptor Membranes.
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Harvesting & Measurement:
 - Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
 - Quickly wash the filters several times with ice-cold assay buffer to remove any remaining unbound ligand.
 - Dry the filter mat.
 - Add liquid scintillation cocktail and count the radioactivity (in counts per minute, CPM) for each filter spot using a scintillation counter.
- Data Analysis:
 - Calculate the Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
 - For each test compound concentration, calculate the percentage of inhibition: % Inhibition = $100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])$.
 - Plot the % Inhibition against the log of the test compound concentration.
 - Use non-linear regression (sigmoidal dose-response) to calculate the IC_{50} value.
 - Convert the IC_{50} to a binding affinity constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Caption: Principle of a competitive receptor binding assay.

Tier 3: Secondary Screening (Enzyme Inhibition/Functional Assay)

Causality: If a compound demonstrates significant binding affinity in Tier 2, the next logical step is to determine its functional effect. Does it activate the receptor (agonist), block the receptor (antagonist), or have some other effect? Functional assays, such as enzyme inhibition or second messenger assays (e.g., cAMP measurement for G-protein coupled receptors), answer this question.^{[12][13]}

Protocol: Generic Enzyme Inhibition Assay

- Assay Design:
 - Choose an enzyme and a corresponding substrate that produces a detectable signal (e.g., colorimetric, fluorescent) upon conversion to a product.^[12]

- Determine the optimal conditions (pH, temperature, enzyme concentration, and substrate concentration - often near the K_m value).
- Reagent Preparation:
 - Assay Buffer: Buffer optimized for the specific enzyme.
 - Enzyme Stock: A concentrated stock of the purified enzyme.
 - Substrate Stock: A concentrated stock of the substrate.
 - Test Compound: Serial dilutions of **2-(2,6-Dimethylphenoxy)ethanamine**.
 - Controls: Include a positive control (a known inhibitor) and a negative (vehicle) control.
- Assay Procedure:
 - In a 96-well plate, add the following to each well:
 - Assay Buffer.
 - Test compound dilution or control.
 - A working dilution of the enzyme.
 - Pre-incubate the enzyme and inhibitor for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[\[13\]](#)
 - Initiate the reaction by adding the substrate to all wells simultaneously.
 - Monitor the reaction progress by measuring the signal (e.g., absorbance) at regular intervals using a plate reader in kinetic mode.
- Data Analysis:
 - For each well, calculate the reaction rate (velocity, V) from the linear portion of the progress curve (change in signal over time).

- Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition).
- Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
- Further mechanistic studies (e.g., varying substrate concentration) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[14]

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven methodology for the initial characterization of **2-(2,6-Dimethylphenoxy)ethanamine**. By systematically progressing through cytotoxicity, receptor binding, and functional assays, researchers can generate a robust preliminary profile of the compound's biological activity.

Positive results, such as high-affinity binding to a specific receptor and subsequent functional modulation, would warrant further investigation. Future steps could include selectivity profiling against a broader panel of receptors, in vitro ADME-Tox studies (Absorption, Distribution, Metabolism, Excretion, Toxicology), and eventual progression to in vivo models to assess efficacy and safety in a whole-organism context.[15][16] This rigorous, tiered approach ensures that resources are allocated efficiently and that decisions are based on a solid foundation of scientific evidence.

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